molecular formula C16H14ClNO4 B4022744 3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate

3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate

Cat. No. B4022744
M. Wt: 319.74 g/mol
InChI Key: AOGSLLJXHOPKLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to "3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate" involves complex reactions, where the molecular and supramolecular structures are directed by hydrogen bonds and dipole interactions. Notably, the synthesis and crystal structures of similar compounds have been explored through elemental analyses, IR, ^1H NMR, ESI-MS, and single-crystal X-ray diffraction, illustrating the intricate procedures involved in their synthesis (Şahin et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds showcases the significance of torsion angles between different rings and the twist of substituent groups relative to these rings. Investigations into isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts reveal the role of C-H...X (X = O and pi) hydrogen bonds and perpendicular dipole carbonyl-carbonyl interactions in directing the supramolecular structure (Trujillo-Ferrara et al., 2006).

Chemical Reactions and Properties

Various chemical reactions are pivotal in synthesizing and modifying the structure of "3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate" derivatives. For instance, the benign methodology for improved synthesis of related compounds under ultrasound irradiation highlights the role of specific conditions in achieving higher yields and environmental friendliness (Tiwari et al., 2011).

Physical Properties Analysis

The physical properties, such as crystal packing and molecular interactions, are crucial for understanding the behavior of these compounds. Studies on the crystal structure of similar molecules reveal the presence of weak intermolecular C-H...O hydrogen bonds and C-H...π(arene) interactions, indicating the significance of these interactions in the crystal packing and stability (Wang et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and external interactions. Vibrational spectroscopic investigations alongside computational studies provide insights into the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments, offering a comprehensive understanding of the chemical properties of these compounds (Mariamma et al., 2013).

properties

IUPAC Name

[3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-9(19)22-12-4-2-3-11(8-12)18-15(20)13-6-5-10(17)7-14(13)16(18)21/h2-5,8,13-14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGSLLJXHOPKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 3
Reactant of Route 3
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 4
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 5
Reactant of Route 5
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 6
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate

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